Molluscicidal Agent-1 (Niclosamide): A Technical Overview of its Discovery, Synthesis, and Application
Molluscicidal Agent-1 (Niclosamide): A Technical Overview of its Discovery, Synthesis, and Application
Abstract: This technical guide provides a comprehensive overview of "Molluscicidal Agent-1," a compound chemically identified as Niclosamide. It details the agent's discovery, chemical synthesis, and biological efficacy against various mollusc species. The document includes structured data on its lethal concentrations, detailed experimental protocols for its evaluation, and diagrams illustrating its synthetic pathway and proposed mechanism of action. This guide is intended for researchers, scientists, and professionals in the fields of drug development, parasitology, and environmental science.
Discovery and Development
Molluscicidal Agent-1, widely known as Niclosamide, was discovered in the chemotherapy research laboratories of Bayer in 1953.[1] It was originally developed as a potent agent to kill snails, which act as intermediate hosts for the parasitic trematode Schistosoma, the causative agent of schistosomiasis.[1][2] Marketed under the trade name Bayluscide® in 1959, its primary application was in the control of these snail populations.[1]
A few years later, in 1960, scientists at Bayer discovered its efficacy against human tapeworm infections.[1] This led to its approval by the US Food and Drug Administration (FDA) in 1982 for human use as an anthelmintic, sold under the name Yomesan®.[1][2] Today, Niclosamide is included in the World Health Organization's (WHO) list of essential medicines and remains the only molluscicide recommended by the WHO for schistosomiasis control programs due to its high efficiency and low toxicity to mammals.[1][3]
Synthesis of Molluscicidal Agent-1 (Niclosamide)
The chemical synthesis of Niclosamide (IUPAC name: 2',5-dichloro-4'-nitrosalicylanilide) is typically achieved through an amide coupling reaction. The most common industrial method involves the condensation of 5-chlorosalicylic acid with 2-chloro-4-nitroaniline.[4][5]
The reaction can be facilitated by a coupling agent, such as phosphorus trichloride (PCl₃) or thionyl chloride (SOCl₂), to activate the carboxylic acid group of 5-chlorosalicylic acid, forming a more reactive acyl chloride intermediate.[4][5][6] This intermediate then readily reacts with the amino group of 2-chloro-4-nitroaniline to form the final amide product, Niclosamide.
Quantitative Data: Molluscicidal Efficacy
Niclosamide exhibits potent activity against a wide range of freshwater snail species that serve as intermediate hosts for schistosomiasis. Its efficacy is typically reported as the Lethal Concentration (LC) required to kill a certain percentage of the snail population over a specific time period (e.g., 24, 48, or 72 hours). The tables below summarize the reported LC50 (lethal concentration for 50% of the population) and LC90 (lethal concentration for 90% of the population) values for Niclosamide against various snail species.
Table 1: LC50 Values of Niclosamide Against Various Snail Species
| Snail Species | LC50 (mg/L) | Exposure Time | Reference |
|---|---|---|---|
| Biomphalaria glabrata | 0.070 | 24 h | [3] |
| Biomphalaria glabrata | 0.077 | 24 h | [7] |
| Biomphalaria straminea | 0.049 | 24 h | [3] |
| Biomphalaria pfeifferi | 0.076 | 24 h | [3] |
| Pomacea canaliculata | 1.043 | 24 h | [8] |
| Pomacea canaliculata | 0.903 | 48 h | [8] |
| Callinina georgiana | 1.509 | 24 h | [9] |
| Cipangopaludina japonica | 1.296 | 24 h | [9] |
| Melanoides tuberculata | 0.082 | 24 h |[7] |
Table 2: LC90 Values of Niclosamide Against Biomphalaria and Melanoides Snails
| Snail Species | LC90 (mg/L) | Exposure Time | Reference |
|---|---|---|---|
| Biomphalaria glabrata | 0.175 | 24 h | [7] |
| Melanoides tuberculata | 0.221 | 24 h |[7] |
Proposed Mechanism of Action
While the precise molluscicidal mechanism of action is not fully elucidated, it is widely accepted that Niclosamide functions by disrupting the energy metabolism of the snail.[9][10] Early studies linked its activity to the uncoupling of oxidative phosphorylation in the mitochondria.[10]
As a protonophore, Niclosamide transports protons across the inner mitochondrial membrane, dissipating the proton gradient that is essential for ATP synthesis. This disruption of the cell's primary energy currency leads to metabolic arrest and subsequent death of the snail. More recent research into Niclosamide's effects in other biological systems (e.g., cancer cells) has shown that it inhibits multiple key signaling pathways, including STAT3, Wnt/β-catenin, and mTOR.[1][2][10] It is plausible that interference with these fundamental pathways also contributes to its potent molluscicidal effects.
References
- 1. Niclosamide: Beyond an antihelminthic drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The magic bullet: Niclosamide [frontiersin.org]
- 3. Molluscicides against the snail-intermediate host of Schistosoma: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Niclosamide synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and biological evaluations of niclosamide analogues against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Study on the Synergistic Molluscicidal Effect of Pedunsaponin A and Niclosamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reabic.net [reabic.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
